molecular formula C21H14BrFN4O2 B11272223 3-bromo-N-(2-fluoro-5-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide

3-bromo-N-(2-fluoro-5-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide

Cat. No.: B11272223
M. Wt: 453.3 g/mol
InChI Key: ISKMCUAGZTVINK-UHFFFAOYSA-N
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Description

3-BROMO-N-(2-FLUORO-5-{2-METHYL-4-OXO-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}PHENYL)BENZAMIDE is a complex organic compound that features a combination of bromine, fluorine, and pyrido[2,3-d]pyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BROMO-N-(2-FLUORO-5-{2-METHYL-4-OXO-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}PHENYL)BENZAMIDE typically involves multi-step organic reactions. One common method includes the condensation of DMF–DMA at the methyl group of the acetyl moiety, followed by cyclization to form the pyrido[2,3-d]pyrimidin-5-one structure . This is accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and further condensation reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and efficiency, possibly incorporating continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

3-BROMO-N-(2-FLUORO-5-{2-METHYL-4-OXO-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}PHENYL)BENZAMIDE can undergo various types of chemical reactions, including:

    Substitution Reactions: Due to the presence of bromine and fluorine atoms, the compound can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrido[2,3-d]pyrimidine moiety.

    Cyclization Reactions: The compound can form various cyclic structures through intramolecular reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki–Miyaura coupling can yield biaryl compounds, while oxidation reactions can produce various oxidized derivatives of the original compound.

Scientific Research Applications

3-BROMO-N-(2-FLUORO-5-{2-METHYL-4-OXO-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}PHENYL)BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-BROMO-N-(2-FLUORO-5-{2-METHYL-4-OXO-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}PHENYL)BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-BROMO-N-(2-FLUORO-5-{2-METHYL-4-OXO-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}PHENYL)BENZAMIDE is unique due to its combination of bromine, fluorine, and pyrido[2,3-d]pyrimidine moieties, which confer specific chemical and biological properties that are not found in simpler compounds.

Properties

Molecular Formula

C21H14BrFN4O2

Molecular Weight

453.3 g/mol

IUPAC Name

3-bromo-N-[2-fluoro-5-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide

InChI

InChI=1S/C21H14BrFN4O2/c1-12-25-19-16(6-3-9-24-19)21(29)27(12)15-7-8-17(23)18(11-15)26-20(28)13-4-2-5-14(22)10-13/h2-11H,1H3,(H,26,28)

InChI Key

ISKMCUAGZTVINK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC=N2)C(=O)N1C3=CC(=C(C=C3)F)NC(=O)C4=CC(=CC=C4)Br

Origin of Product

United States

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